![molecular formula C21H17F3N2OS2 B2741043 3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-00-6](/img/structure/B2741043.png)
3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a heterocyclic molecule with a thieno[3,2-d]pyrimidine core.
- It contains a benzyl group and a trifluoromethyl group, which contribute to its chemical properties.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the introduction of the benzyl and trifluoromethyl groups.
- Further details on the synthetic route would require a thorough literature search.
Molecular Structure Analysis
- The molecular structure consists of a fused thieno[3,2-d]pyrimidine ring system.
- The benzyl and trifluoromethyl groups are attached to specific positions on the ring.
Chemical Reactions Analysis
- The compound may undergo substitution reactions due to the presence of reactive functional groups.
- Further investigation is needed to explore specific reactions.
Physical And Chemical Properties Analysis
- The compound’s melting point, solubility, and stability should be determined experimentally.
- Its spectroscopic properties (IR, NMR) can provide additional insights.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of heterocyclic compounds known for their complex synthesis and diverse chemical properties. For instance, research by Zadorozhny et al. (2010) delves into the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, highlighting the significance of the sulfur atom's position in influencing electronic spectra and biological activities. This work suggests that derivatives like 3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one could exhibit unique electronic and biological profiles due to their structural features (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Activity and Applications
The structural analogs of this compound have been studied for various biological activities. For example, Gangjee et al. (2009) synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing their potential as antitumor agents. The research emphasizes the role of the thieno[2,3-d]pyrimidine ring in binding in a "folate" mode, indicating that similar compounds, such as the one , could have significant implications in cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Environmental and Analytical Chemistry Applications
In the field of analytical chemistry, Wang et al. (2012) developed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, demonstrating the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in environmental sensing and biological sciences. This indicates that compounds with similar frameworks could be applied in the development of sensitive and selective detection techniques for various analytes (Wang, Han, Jia, Zhou, & Deng, 2012).
Safety And Hazards
- The compound’s safety profile should be assessed, considering its potential toxicity and reactivity.
- Consult safety data sheets and relevant literature for detailed information.
Future Directions
- Investigate potential applications, such as drug development or material science.
- Explore modifications to enhance its properties.
properties
IUPAC Name |
3-benzyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS2/c22-21(23,24)16-8-6-15(7-9-16)13-29-20-25-17-10-11-28-18(17)19(27)26(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQGTKZPTIHUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



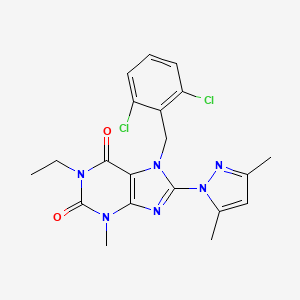

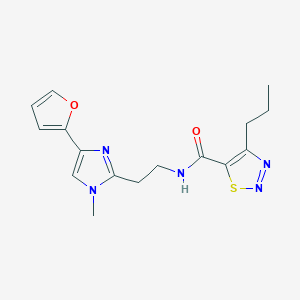
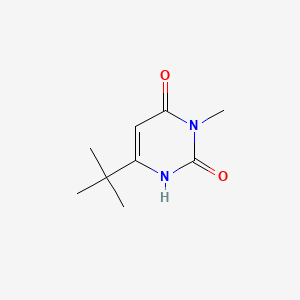
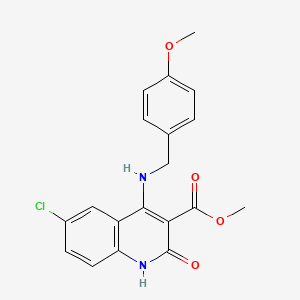


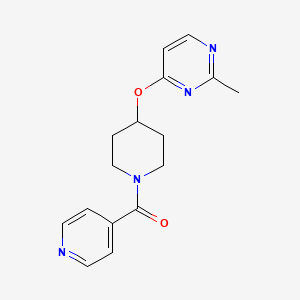
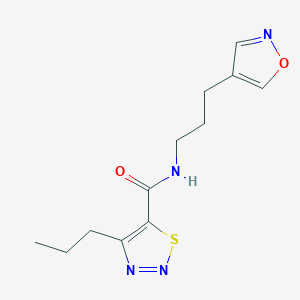
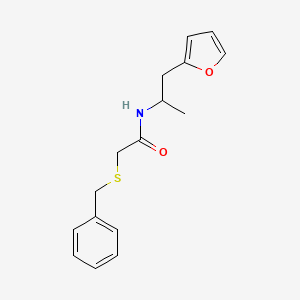

![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)